molecular formula C14H14Cl2N2O3 B6698055 N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B6698055
M. Wt: 329.2 g/mol
InChI Key: GXSFMGKMWFCAQW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenoxy group, a propyl chain, and an oxazole ring, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-9(21-10-3-4-11(15)12(16)5-10)6-18(2)14(19)13-7-20-8-17-13/h3-5,7-9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSFMGKMWFCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=COC=N1)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenol with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is then reacted with methylamine to produce N-methyl-3,4-dichlorophenoxypropylamine. Finally, this amine is cyclized with oxazole-4-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dichlorophenoxy)ethyl]-N-methyl-1,3-oxazole-4-carboxamide
  • N-[2-(3,4-dichlorophenoxy)propyl]-N-ethyl-1,3-oxazole-4-carboxamide
  • N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-thiazole-4-carboxamide

Uniqueness

N-[2-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3-oxazole-4-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dichlorophenoxy group and oxazole ring are particularly significant in determining its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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